1-Methylcyclopentene

Description

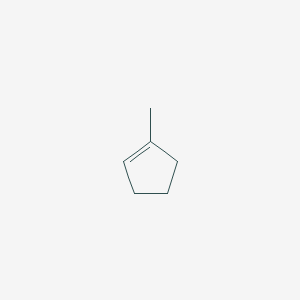

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methylcyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQUFXWBVZUTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870755 | |

| Record name | 1-Methylcyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-89-0, 27476-50-2 | |

| Record name | 1-Methylcyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027476502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLCYCLOPENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylcyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYCLOPENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V03M1DZC9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methylcyclopentene: Methods and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopentene is a valuable cyclic alkene intermediate in organic synthesis, finding applications in the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. Its synthesis can be achieved through various strategic approaches, each with distinct advantages concerning starting material availability, yield, and stereochemical control. This technical guide provides a comprehensive overview of the primary methods for the synthesis of this compound, detailing the underlying reaction mechanisms and providing experimental protocols for key transformations.

Core Synthesis Methodologies

The principal synthetic routes to this compound involve the formation of the endocyclic double bond through elimination reactions (dehydration and dehydrohalogenation), rearrangement of cyclic structures, and carbon-carbon bond formation via the Wittig reaction. This guide will explore the following key methods:

-

Synthesis from Cyclopentanone (B42830) via Grignard-type Reaction and Dehydration

-

Acid-Catalyzed Dehydration of 1-Methylcyclopentanol (B105226)

-

Dehydrohalogenation of 1-Chloro-1-methylcyclopentane (B8640889)

-

The Wittig Reaction with Cyclopentanone

-

Thermal Rearrangement of Cyclohexene (B86901)

Synthesis from Cyclopentanone via Grignard-type Reaction and Dehydration

This two-step approach is a highly efficient method for the preparation of this compound, commencing with the readily available cyclopentanone. The first step involves a nucleophilic addition of a methyl group to the carbonyl carbon, followed by an acid-catalyzed dehydration of the resulting tertiary alcohol.

Experimental Protocol

Step 1: Synthesis of 1-Methylcyclopentanol

-

Under a nitrogen atmosphere, a solution of 2.2 M methyllithium (B1224462) in diethoxymethane (B1583516) (100 mL) is prepared from methyl bromide and lithium in diethoxymethane at 0 °C.

-

50 mL of the 2.2 M methyllithium solution is transferred to a dropping funnel.

-

Cyclopentanone (8.4 g, 0.1 mol) is dissolved in 35 mL of diethoxymethane and the solution is cooled to -10 °C.

-

The methyllithium solution is added dropwise to the cyclopentanone solution, maintaining the temperature between -10 °C and 0 °C.

-

The reaction mixture is stirred for 30 minutes at this temperature.

Step 2: Dehydration to this compound

-

After completion of the first step (monitored by GC), the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride, and the pH is adjusted to 4-5.

-

The organic layer is separated, washed with saturated brine, and dried over anhydrous magnesium sulfate (B86663).

-

The dried organic solution is filtered, and 50 mL of 1,2-dichloroethane (B1671644) and 0.6 g of p-toluenesulfonic acid are added.

-

The mixture is heated to reflux to effect dehydration. 5 g of anhydrous magnesium sulfate is added to remove the water formed during the reaction.

-

The resulting solution of this compound in 1,2-dichloroethane is obtained with a yield of approximately 96% (determined by external standard calibration) and can be used directly in subsequent reactions or purified by distillation.[1]

Reaction Mechanism

The first step is a nucleophilic addition of the methyllithium to the electrophilic carbonyl carbon of cyclopentanone, forming a lithium alkoxide intermediate. This is then protonated during the aqueous workup to yield 1-methylcyclopentanol. The subsequent dehydration is an acid-catalyzed E1 elimination. The p-toluenesulfonic acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation, which is relatively stable. A base (e.g., water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the more substituted and thermodynamically more stable alkene, this compound, according to Zaitsev's rule.

Acid-Catalyzed Dehydration of 1-Methylcyclopentanol

The direct dehydration of 1-methylcyclopentanol is a common method for synthesizing this compound. Various acid catalysts can be employed, with phosphoric acid and sulfuric acid being common choices. The reaction generally proceeds via an E1 mechanism.

Experimental Protocol

A general procedure involves heating 1-methylcyclopentanol with a strong acid catalyst. For instance, 2-methylcyclohexanol (B165396) can be dehydrated to a mixture of 1-methylcyclohexene (major product) and 3-methylcyclohexene (B1581247) using 85% phosphoric acid at 120 °C, with a total alkene yield of approximately 77%.[2] A similar procedure can be applied to 1-methylcyclopentanol.

-

1-Methylcyclopentanol is mixed with a catalytic amount of 85% phosphoric acid in a distillation apparatus.

-

The mixture is heated to a temperature sufficient to cause dehydration and distill the alkene product as it is formed.

-

The distillate, containing this compound and water, is collected.

-

The organic layer is separated, washed with a dilute basic solution (e.g., sodium bicarbonate) to remove any acidic impurities, and then with water.

-

The product is dried over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂) and can be further purified by fractional distillation.

Reaction Mechanism

The mechanism is a classic E1 elimination, as described in the previous section. The acid protonates the hydroxyl group, which then departs as water to form a tertiary carbocation. A base removes a proton from an adjacent carbon to form the double bond. The formation of the more substituted alkene (this compound) is favored over the less substituted isomer (methylenecyclopentane).

Dehydrohalogenation of 1-Chloro-1-methylcyclopentane

This method involves the elimination of hydrogen chloride from 1-chloro-1-methylcyclopentane using a strong, non-nucleophilic base. This reaction typically proceeds through an E2 (bimolecular elimination) mechanism.

Experimental Protocol

A general procedure involves reacting 1-chloro-1-methylcyclopentane with a strong base, such as potassium tert-butoxide (KOtBu) or an alcoholic solution of potassium hydroxide (B78521) (KOH), in a suitable solvent.

-

1-Chloro-1-methylcyclopentane is dissolved in a suitable solvent, such as ethanol (B145695) or tert-butanol.

-

A strong base, such as potassium tert-butoxide or a concentrated solution of potassium hydroxide in ethanol, is added to the solution.

-

The reaction mixture is heated to promote the elimination reaction.

-

After the reaction is complete, the mixture is cooled, and water is added.

-

The organic layer containing this compound is separated.

-

The organic layer is washed with water to remove any remaining base and salts, and then dried over an anhydrous drying agent.

-

The product can be purified by distillation.

Reaction Mechanism

The dehydrohalogenation of a tertiary alkyl halide with a strong base proceeds via an E2 mechanism. This is a concerted, one-step process where the base abstracts a proton from a β-carbon at the same time as the chloride leaving group departs. The reaction requires an anti-periplanar arrangement of the proton being abstracted and the leaving group for optimal orbital overlap in the transition state. The use of a strong, sterically hindered base like potassium tert-butoxide favors elimination over substitution. According to Zaitsev's rule, the major product is the more substituted and stable alkene, this compound.[3]

The Wittig Reaction with Cyclopentanone

The Wittig reaction is a powerful and versatile method for synthesizing alkenes from aldehydes or ketones. To synthesize this compound, cyclopentanone is reacted with a phosphorus ylide, specifically ethylidenetriphenylphosphorane.

Experimental Protocol

The Wittig reaction is typically a two-part process: the preparation of the phosphonium (B103445) ylide followed by the reaction with the carbonyl compound.

Step 1: Preparation of the Phosphonium Ylide

-

Ethyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere.

-

A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is added to the suspension at low temperature (e.g., 0 °C or below) to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.

Step 2: Reaction with Cyclopentanone

-

A solution of cyclopentanone in the same anhydrous solvent is added dropwise to the ylide solution at low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete.

-

The reaction is quenched by the addition of water.

-

The product is extracted with an organic solvent (e.g., ether or pentane).

-

The organic extracts are washed with water and brine, then dried.

-

The solvent is removed, and the product is purified by distillation or chromatography to separate it from the triphenylphosphine (B44618) oxide byproduct.

Reaction Mechanism

The Wittig reaction proceeds through a [2+2] cycloaddition mechanism. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of cyclopentanone to form a four-membered ring intermediate called an oxaphosphetane. This intermediate is unstable and rapidly decomposes in a concerted retro-[2+2] cycloaddition to yield the alkene (this compound) and the thermodynamically very stable triphenylphosphine oxide, which is the driving force for the reaction.[4]

Thermal Rearrangement of Cyclohexene

This compound can also be synthesized via the thermal, acid-catalyzed rearrangement of cyclohexene. This process involves a ring contraction and is typically carried out at high temperatures in the gas phase over a solid acid catalyst.

Experimental Protocol

-

Cyclohexene is passed over a heated solid acid catalyst, such as silicon dioxide, at high temperatures (e.g., 400 °C).[5]

-

The product mixture, which contains this compound along with other isomers and unreacted starting material, is collected.

-

The desired product can be separated from the mixture by fractional distillation.

A two-step process starting from cyclohexanol (B46403) has also been reported. First, cyclohexanol is dehydrated to cyclohexene at 250 °C over silicon dioxide with a yield of 97.5%. The resulting cyclohexene is then isomerized at 400 °C over silicon dioxide to give this compound with a yield of 60.3%.[5]

Reaction Mechanism

The mechanism of this rearrangement is complex and is believed to proceed through a series of carbocation intermediates on the surface of the acid catalyst. Cyclohexene is protonated to form a cyclohexyl cation. This secondary carbocation can undergo a ring contraction via a 1,2-alkyl shift to form a more stable tertiary cyclopentylcarbinyl cation. Subsequent deprotonation of this intermediate leads to the formation of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]

Spectroscopic Analysis of 1-Methylcyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Methylcyclopentene, a cyclic alkene of interest in organic synthesis and materials science. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Summary

The spectroscopic data for this compound is summarized below, providing a comprehensive fingerprint for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.30 | m | 1H | =C-H |

| ~2.24 | m | 2H | =C-CH ₂ |

| ~2.24 | m | 2H | C-CH ₂-C= |

| ~1.89 | m | 2H | C-CH ₂-C |

| ~1.72 | s | 3H | =C-CH ₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~146.0 | C | C =C-H |

| ~122.1 | CH | C=C -H |

| ~35.4 | CH₂ | =C-C H₂ |

| ~33.1 | CH₂ | C H₂-CH₂-C= |

| ~23.5 | CH₂ | C-C H₂-C |

| ~15.2 | CH₃ | =C-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3045 | Medium | =C-H stretch |

| ~2950-2850 | Strong | C-H stretch (sp³) |

| ~1650 | Medium | C=C stretch |

| ~1450 | Medium | CH₂ bend |

| ~815 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 82 | ~31 | [M]⁺ (Molecular Ion) |

| 67 | 100 | [M - CH₃]⁺ |

| 81 | ~18 | [M - H]⁺ |

| 39 | ~14 | [C₃H₃]⁺ |

| 41 | ~16 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1]

-

The solution is transferred to a 5 mm NMR tube.[2]

-

The tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

-

¹H NMR: The spectrum is acquired on a 300 or 400 MHz NMR spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR: The spectrum is acquired on the same spectrometer, typically with proton decoupling. A larger number of scans is required due to the lower natural abundance of ¹³C. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

-

A drop of this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.[3]

Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded.

-

The prepared salt plates are placed in the sample holder of an FT-IR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction (Volatile Liquid):

-

A small amount of this compound is introduced into the ion source of the mass spectrometer. For a volatile liquid, this can be done via a heated inlet system or by direct injection.[4]

Data Acquisition (Electron Ionization - EI):

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the fragmentation pathway of this compound.

Caption: Workflow for Spectroscopic Data Analysis.

Caption: Key Fragmentation Pathways of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to 1-Methylcyclopentene: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclopentene, a cyclic alkene with the chemical formula C₆H₁₀, is a versatile and reactive organic compound. Its unique structural features, including a strained five-membered ring and a trisubstituted double bond, make it a valuable precursor in a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound. It details its characteristic reactions, including electrophilic additions, oxidations, and cycloadditions, and provides illustrative experimental protocols. Furthermore, this document explores the applications of this compound in organic synthesis, polymer chemistry, and as a potential building block in the development of novel therapeutic agents, such as carbocyclic nucleosides and prostaglandins (B1171923).

Physical and Chemical Properties

This compound is a colorless, highly flammable liquid with a characteristic hydrocarbon odor.[1][2] It is insoluble in water but soluble in common organic solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₀ | [3][4] |

| Molecular Weight | 82.14 g/mol | [3][5] |

| CAS Number | 693-89-0 | [3][4] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 72-77 °C | [3][6] |

| Melting Point | -142 °C | [6][7] |

| Density | 0.78 g/mL at 25 °C | [3][6] |

| Flash Point | -19 °C (-2.2 °F) | [3] |

| Refractive Index (n²⁰/D) | 1.431 - 1.433 | [7][8] |

| Solubility | Insoluble in water | [1] |

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectral Data of this compound

| Technique | Key Features | References |

| ¹H NMR | Signals corresponding to the methyl, allylic, and vinylic protons. | [3] |

| ¹³C NMR | Resonances for the sp² and sp³ hybridized carbon atoms. | [9] |

| Infrared (IR) Spectroscopy | Characteristic C=C stretching vibration of the alkene. | [3][10] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 82. | [5][7] |

Chemical Reactivity and Experimental Protocols

The reactivity of this compound is dominated by the presence of the double bond within the strained five-membered ring. It readily undergoes a variety of addition and oxidation reactions, making it a useful intermediate in organic synthesis.

Synthesis of this compound

A common laboratory synthesis of this compound involves the acid-catalyzed dehydration of 1-methylcyclopentanol (B105226), which can be prepared from the Grignard reaction of cyclopentanone (B42830) with a methylmagnesium halide.[11]

Experimental Protocol: Synthesis of this compound from Cyclopentanone

-

Grignard Reaction: To a solution of methylmagnesium bromide (prepared from magnesium turnings and methyl bromide) in anhydrous diethyl ether, cyclopentanone is added dropwise at 0 °C. The reaction is stirred for 1 hour at room temperature.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-methylcyclopentanol.

-

Dehydration: The crude 1-methylcyclopentanol is mixed with a catalytic amount of p-toluenesulfonic acid in a distillation apparatus. The mixture is heated, and this compound is distilled from the reaction mixture.[11]

References

- 1. Ozonolysis Full Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 3. benchchem.com [benchchem.com]

- 4. shb.skku.edu [shb.skku.edu]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. EP0943607B1 - Process for the preparation of prostaglandins - Google Patents [patents.google.com]

- 11. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

An In-depth Technical Guide to the Reactivity of 1-Methylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 1-methylcyclopentene, a versatile cyclic alkene. Its trisubstituted double bond offers a rich landscape for various addition reactions, making it a valuable starting material in organic synthesis. This document details its reactions with several key reagents, providing insights into reaction mechanisms, stereochemical and regiochemical outcomes, quantitative data, and detailed experimental protocols.

Hydroboration-Oxidation: Anti-Markovnikov Hydration

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across the double bond of this compound. The reaction is highly regioselective and stereospecific. The first step involves the addition of borane (B79455) (BH₃), typically as a complex with tetrahydrofuran (B95107) (THF), across the alkene. The boron atom adds to the less substituted carbon atom. Subsequent oxidation of the resulting organoborane with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group.[1][2][3] This process results in the formation of trans-2-methylcyclopentanol.[4] The addition of the hydrogen and the hydroxyl group occurs on the same face of the double bond, a syn addition.[2][5]

Quantitative Data

| Parameter | Description | Reference |

| Product | trans-2-Methylcyclopentanol | [4] |

| Regioselectivity | Anti-Markovnikov | [1][3][5] |

| Stereoselectivity | Syn-addition | [2][5] |

| Typical Yield | High (>90%) | - |

Reaction Mechanism: Hydroboration-Oxidation

Caption: Mechanism of Hydroboration-Oxidation.

Experimental Protocol: Synthesis of trans-2-Methylcyclopentanol

This protocol is adapted from the hydroboration-oxidation of 1-methylcyclohexene.[6]

-

Reaction Setup: A dry 50 mL round-bottom flask equipped with a magnetic stir bar is sealed with a rubber septum. The flask is flushed with nitrogen gas. Add this compound (e.g., 10 mmol) to the flask via syringe.

-

Hydroboration: Cool the flask to 0°C in an ice bath. Slowly add a 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃-THF) (e.g., 11 mL, 11 mmol) dropwise via syringe while stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Oxidation: Cautiously add 3 M aqueous sodium hydroxide (B78521) (NaOH) (e.g., 5 mL) to the reaction mixture, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) (e.g., 5 mL) while maintaining the temperature below 40°C with an ice bath.

-

Work-up: Stir the mixture at room temperature for 1 hour. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure trans-2-methylcyclopentanol.

Oxymercuration-Demercuration: Markovnikov Hydration

Oxymercuration-demercuration provides a method for the Markovnikov addition of water across the double bond without the risk of carbocation rearrangements.[7][8] The reaction involves the treatment of this compound with mercury(II) acetate (B1210297) (Hg(OAc)₂) in aqueous THF, which leads to the formation of a stable cyclic mercurinium ion intermediate.[7][8] Water then attacks the more substituted carbon of this intermediate. The final step is the demercuration of the organomercury intermediate with sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom to yield 1-methylcyclopentanol.[9]

Quantitative Data

| Parameter | Description | Reference |

| Product | 1-Methylcyclopentanol | [7] |

| Regioselectivity | Markovnikov | [7][9] |

| Stereoselectivity | Anti-addition of -OH and -HgOAc | [9] |

| Rearrangements | None observed | [8] |

| Typical Yield | High (>90%) | - |

Reaction Mechanism: Oxymercuration-Demercuration

Caption: Mechanism of Oxymercuration-Demercuration.

Experimental Protocol: Synthesis of 1-Methylcyclopentanol

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve mercury(II) acetate (e.g., 10 mmol) in a mixture of water (10 mL) and THF (10 mL).

-

Oxymercuration: Stir the solution and add this compound (e.g., 10 mmol) dropwise. Stir the mixture at room temperature for 1 hour, during which the initial yellow color of the mercury salt should disappear.

-

Demercuration: To the reaction mixture, add 3 M aqueous NaOH (10 mL), followed by a solution of sodium borohydride (e.g., 5 mmol) in 3 M NaOH (10 mL). A black precipitate of elemental mercury will form.

-

Work-up: Stir the mixture for another hour. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

-

Purification: After filtration, remove the solvent by rotary evaporation. The product, 1-methylcyclopentanol, can be purified by distillation.

Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of 1-methyl-1,2-epoxycyclopentane.[10] This reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the double bond. The epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles.[10]

Quantitative Data

| Parameter | Description | Reference |

| Product | 1-Methyl-1,2-epoxycyclopentane | [10] |

| Reagent | m-CPBA or other peroxy acids | [11] |

| Stereoselectivity | Syn-addition of oxygen | - |

| Typical Yield | High | - |

Reaction Mechanism: Epoxidation with m-CPBA

Caption: Concerted mechanism of alkene epoxidation.

Experimental Protocol: Synthesis of 1-Methyl-1,2-epoxycyclopentane

-

Reaction Setup: Dissolve this compound (e.g., 10 mmol) in dichloromethane (B109758) (DCM) (50 mL) in a 100 mL round-bottom flask and cool the solution to 0°C in an ice bath.

-

Epoxidation: Add a solution of m-CPBA (e.g., 12 mmol) in DCM (30 mL) dropwise to the stirred alkene solution over 30 minutes.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC). After the starting material is consumed (typically 2-4 hours), quench the reaction.

-

Work-up: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproduct. Separate the organic layer, and wash it sequentially with NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the solution and concentrate it under reduced pressure. The resulting crude epoxide can be purified by distillation or column chromatography.

Ozonolysis

Ozonolysis cleaves the double bond of this compound. The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[12][13] Subsequent work-up of the ozonide determines the final products. A reductive work-up, typically with dimethyl sulfide (B99878) (DMS) or zinc and water, yields carbonyl compounds.[12][14] For this compound, this results in the formation of 5-oxohexanal.[12] An oxidative work-up with hydrogen peroxide would oxidize the aldehyde moiety to a carboxylic acid.[14][15]

Quantitative Data

| Parameter | Description | Reference |

| Product (Reductive Work-up) | 5-Oxohexanal | [12] |

| Reagents | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | [12] |

| Bond Cleavage | C=C double bond | [14] |

| Typical Yield | Good to high | - |

Reaction Workflow: Ozonolysis

Caption: General workflow for the ozonolysis of an alkene.

Experimental Protocol: Ozonolysis of this compound

This protocol is based on a general procedure for alkene ozonolysis.[16][17]

-

Reaction Setup: Dissolve this compound (e.g., 10 mmol) in a suitable solvent like dichloromethane or methanol (B129727) (50 mL) in a gas-washing bottle. Cool the solution to -78°C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas (generated by an ozone generator) through the solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.

-

Quenching: Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Reductive Work-up: Add dimethyl sulfide (DMS) (e.g., 15 mmol) to the cold solution. Allow the mixture to warm slowly to room temperature and stir for several hours or overnight.

-

Isolation: Remove the solvent under reduced pressure. The crude product, 5-oxohexanal, can be purified by column chromatography or distillation.

Halogenation and Hydrohalogenation

Addition of Bromine (Br₂)

This compound reacts with bromine (Br₂) in an inert solvent like CCl₄ to undergo electrophilic addition, forming a vicinal dihalide. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an Sₙ2-like fashion.[18] This backside attack results in the anti-addition of the two bromine atoms across the double bond.[18]

Quantitative Data (Bromination)

| Parameter | Description | Reference |

| Product | trans-1,2-Dibromo-1-methylcyclopentane | [18] |

| Stereoselectivity | Anti-addition | [18] |

| Typical Yield | High | - |

Addition of Hydrogen Bromide (HBr)

The addition of HBr to this compound follows Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the double bond, and the bromide ion adds to the more substituted carbon, which can better stabilize the positive charge in the carbocation intermediate.[19] This leads to the formation of 1-bromo-1-methylcyclopentane.

In the presence of peroxides, the reaction with HBr proceeds via a free-radical mechanism.[20] This results in an anti-Markovnikov addition, where the bromine radical adds to the less substituted carbon to form a more stable tertiary radical intermediate. The final product is 1-bromo-2-methylcyclopentane.[20]

Quantitative Data (Hydrobromination)

| Condition | Product | Regioselectivity | Reference |

| HBr | 1-Bromo-1-methylcyclopentane | Markovnikov | |

| HBr, ROOR | 1-Bromo-2-methylcyclopentane | Anti-Markovnikov |

Reaction Mechanism: Halogenation

Caption: Mechanisms for Bromination and Hydrobromination.

Experimental Protocol: Halogenation/Hydrohalogenation

-

Bromination: Dissolve this compound (10 mmol) in CCl₄ (20 mL). Slowly add a solution of Br₂ (10 mmol) in CCl₄ dropwise with stirring. The disappearance of the bromine color indicates reaction completion. Remove the solvent to obtain the crude product.

-

Hydrobromination (Markovnikov): Cool a solution of this compound (10 mmol) in a suitable solvent (e.g., acetic acid) to 0°C. Bubble HBr gas through the solution or add a solution of HBr in acetic acid. After the reaction is complete, pour the mixture into water, extract with ether, wash, dry, and evaporate the solvent.

-

Hydrobromination (Anti-Markovnikov): Mix this compound (10 mmol) with a small amount of a radical initiator (e.g., benzoyl peroxide). Add HBr (e.g., by bubbling gas) while irradiating with UV light or heating. Work-up is similar to the Markovnikov procedure.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound reduces the carbon-carbon double bond to a single bond, yielding methylcyclopentane (B18539).[21][22][23] This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni).[21][22][24] The reaction occurs on the surface of the metal catalyst, where both the alkene and H₂ are adsorbed. This leads to the syn-addition of two hydrogen atoms to the same face of the double bond.[25][26]

Quantitative Data

| Parameter | Description | Reference |

| Product | Methylcyclopentane | [21][22] |

| Reagents | H₂, Catalyst (Pt, Pd, or Ni) | [26] |

| Stereoselectivity | Syn-addition | [25][26] |

| Typical Yield | Quantitative | - |

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for catalytic hydrogenation.

Experimental Protocol: Synthesis of Methylcyclopentane

This protocol is based on a general procedure for the hydrogenation of cycloalkenes.[27]

-

Reaction Setup: In a high-pressure hydrogenation vessel or a round-bottom flask, dissolve this compound (e.g., 10 mmol) in a solvent such as ethanol (B145695) or ethyl acetate (25 mL).

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol% relative to the alkene).

-

Hydrogenation: Seal the vessel and flush it with hydrogen gas to remove the air. Pressurize the vessel with H₂ (e.g., to 50 psi) or maintain a hydrogen atmosphere using a balloon.

-

Reaction: Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases (monitored by a pressure gauge) or for a predetermined time (e.g., 2-4 hours).

-

Work-up: Carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of the solvent.

-

Isolation: The filtrate contains the product. The solvent can be removed by distillation if the product is desired neat. The high volatility of methylcyclopentane requires careful handling during solvent removal.

References

- 1. brainly.in [brainly.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. What product will result from hydroboration–oxidation of 1-methylcyclopen.. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Solved EXPERIMENT 29 A Hydroboration-Oxidation of | Chegg.com [chegg.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Solved Give the major organic product for the reaction of | Chegg.com [chegg.com]

- 12. chemistai.org [chemistai.org]

- 13. quora.com [quora.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. What are the products obtained after ozonolysis of class 11 chemistry CBSE [vedantu.com]

- 16. ch.ic.ac.uk [ch.ic.ac.uk]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. juliethahn.com [juliethahn.com]

- 19. homework.study.com [homework.study.com]

- 20. homework.study.com [homework.study.com]

- 21. homework.study.com [homework.study.com]

- 22. brainly.com [brainly.com]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 24. homework.study.com [homework.study.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. benchchem.com [benchchem.com]

Conformational Analysis of 1-Methylcyclopentene: A Methodological Overview and Call for Research

A comprehensive review of publicly available scientific literature reveals a notable gap in the detailed conformational analysis of 1-methylcyclopentene. While the fundamental principles of five-membered ring conformations are well-established, specific experimental and computational data for this compound, such as relative conformer energies, rotational constants, and precise geometric parameters, are not presently available. This document, therefore, serves as a methodological guide for researchers, outlining the established principles and the experimental and computational protocols that would be essential for a thorough conformational study of this molecule.

Introduction to Cyclopentene (B43876) Conformational Analysis

Cyclopentene and its derivatives are known to exist in non-planar conformations to alleviate torsional strain inherent in a planar five-membered ring. The two primary low-energy conformations are the envelope (C_{s} symmetry) and the twist or half-chair (C_{2} symmetry) . In the envelope conformation, four carbon atoms are coplanar, with the fifth atom puckered out of the plane. In the twist conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane. The interconversion between these forms occurs through a low-energy barrier, often via pseudorotation.

For substituted cyclopentenes, the position of the substituent can influence the relative stability of these conformers. In the case of this compound, the methyl group is attached to one of the double-bonded carbons. This substitution is expected to influence the puckering of the saturated part of the ring. Based on general principles for substituted cyclopentanes, it is plausible that the envelope conformation would be slightly more stable, but this requires empirical or computational verification for this compound.

Prospective Experimental Protocols for Conformational Analysis

A definitive conformational analysis of this compound would necessitate a combination of spectroscopic and diffraction techniques, complemented by computational modeling.

Microwave Spectroscopy

Microwave spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules in the gas phase. By analyzing the rotational spectrum, it is possible to determine the rotational constants (A, B, and C) for each conformer present in the sample. These constants are directly related to the molecule's moments of inertia and thus provide unambiguous information about its geometry.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber and subjected to a supersonic expansion. This cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

-

Microwave Irradiation: The cooled molecules are irradiated with microwave radiation. At specific frequencies corresponding to the energy differences between rotational levels, the molecules absorb the radiation.

-

Detection: The absorption of microwave radiation is detected, yielding a high-resolution rotational spectrum.

-

Spectral Assignment: The complex spectrum is assigned to specific rotational transitions for each conformer. This process is often guided by initial predictions from computational chemistry.

-

Structure Determination: The experimentally determined rotational constants are used to fit the molecular structure, yielding precise bond lengths and angles. Isotopic substitution studies can further refine the structure.

Gas-Phase Electron Diffraction (GED)

GED is another powerful technique for determining the geometric structure of molecules in the gas phase. It provides information on internuclear distances, bond angles, and the overall shape of the molecule.

Methodology:

-

Electron Beam Interaction: A high-energy beam of electrons is passed through a gaseous sample of this compound.

-

Scattering: The electrons are scattered by the electric field of the molecule's nuclei and electrons.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution curve, which shows the distribution of internuclear distances in the molecule.

-

Structure Refinement: A molecular model is refined to fit the experimental radial distribution curve, yielding structural parameters.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy can provide information about the different conformers present in a sample and the energy barriers between them. Certain low-frequency vibrational modes are characteristic of the ring-puckering motions.

Methodology:

-

Spectrum Acquisition: Infrared (IR) and Raman spectra of this compound are recorded in the gas phase or in an inert matrix at low temperatures.

-

Band Assignment: The observed vibrational bands are assigned to specific normal modes of the molecule. This is typically done with the aid of computational predictions.

-

Conformational Analysis: The presence of multiple conformers can lead to the appearance of extra bands in the spectrum. By studying the temperature dependence of the relative intensities of these bands, the enthalpy difference between the conformers can be determined. Far-infrared spectroscopy is particularly useful for observing the low-frequency ring-puckering vibrations directly.

Computational Chemistry Protocols

In the absence of experimental data, computational chemistry provides a powerful means to predict the conformational landscape of this compound.

Methodology:

-

Potential Energy Surface (PES) Scan: A systematic scan of the potential energy surface is performed by varying the key dihedral angles of the cyclopentene ring. This helps in identifying all possible low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are fully optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) or more accurate ab initio methods like Møller-Plesset perturbation theory (MP2).

-

Frequency Calculations: Vibrational frequency calculations are performed for each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the PES. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE and thermal corrections, to determine their relative populations at a given temperature.

-

Transition State Search: The transition states connecting the conformers are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. This allows for the calculation of the energy barriers for interconversion.

-

Prediction of Spectroscopic Parameters: Rotational constants, vibrational frequencies, and IR/Raman intensities are calculated for each conformer to aid in the interpretation of experimental spectra.

Logical Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a molecule like this compound, integrating both experimental and computational approaches.

Signaling Pathway for Conformational Interconversion

Without specific data on the stable conformers of this compound and the transition states connecting them, a detailed signaling pathway cannot be accurately generated. However, a hypothetical pathway can be visualized based on the expected envelope and twist forms. The diagram below illustrates a potential interconversion pathway, which would need to be validated by computational and experimental studies.

Conclusion and Future Outlook

The conformational analysis of this compound remains an open area for research. While the foundational knowledge of cyclopentene ring puckering provides a strong basis for what to expect, a dedicated study employing modern experimental techniques and high-level computational methods is necessary to provide the quantitative data required by researchers, scientists, and drug development professionals. Such a study would not only elucidate the specific conformational preferences of this molecule but also contribute to a broader understanding of the structure-property relationships in substituted cycloalkenes. The methodologies and workflows outlined in this guide provide a clear roadmap for future investigations into the conformational landscape of this compound.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Methylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 1-methylcyclopentene. The information is compiled from available scientific literature, with a focus on providing quantitative data, detailed experimental protocols, and a mechanistic understanding of the decomposition process. This document is intended to be a valuable resource for professionals in research and development who may encounter this compound or similar cyclic alkenes in their work.

Thermal Stability and Kinetic Parameters

The thermal decomposition of this compound has been investigated primarily in the gas phase. The reaction is observed to be a unimolecular process that follows first-order kinetics. The stability of this compound is comparable to other cyclic alkenes, with decomposition occurring at elevated temperatures.

The rate of the unimolecular decomposition can be described by the Arrhenius equation:

k = A exp(-Ea / RT)

Where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant

-

T is the absolute temperature

A key study on the kinetics of the thermal decomposition of this compound was conducted over a temperature range of 470-512°C and a pressure range of 5-18 mm Hg. The first-order rate constant for the reaction was determined to be k = (2.64 ± 0.12) x 10¹³ exp(—60,000/RT) sec⁻¹[1].

Table 1: Arrhenius Parameters for the Thermal Decomposition of this compound

| Parameter | Value | Units | Reference |

| Pre-exponential Factor (A) | 2.64 x 10¹³ | s⁻¹ | [1] |

| Activation Energy (Ea) | 60.0 | kcal/mol | [1] |

Decomposition Products

The pyrolysis of this compound yields a mixture of hydrocarbon products. The major products observed in the early stages of the reaction are hydrogen and isomers of methylcyclopentadiene (B1197316). A variety of minor products are also formed, indicating a complex reaction mechanism involving multiple competing pathways.

Table 2: Products of the Thermal Decomposition of this compound

| Product Category | Product Name | Relative Abundance | Reference |

| Major Products | Hydrogen (H₂) | High | [1] |

| Methylcyclopentadiene Isomers | High | [1] | |

| Minor Products | Ethene (C₂H₄) | Low | [1] |

| 2-Methylpropene (C₄H₈) | Low | [1] | |

| Methane (CH₄) | Low | [1] | |

| Cyclopentene (C₅H₈) | Low | [1] | |

| Cyclopentadiene (C₅H₆) | Low | [1] | |

| 3-Methylcyclopentene (C₆H₁₀) | Low | [1] |

Experimental Protocols

The following sections describe the methodologies employed in the study of this compound's thermal decomposition.

The thermal decomposition is typically studied in a static pyrolysis system. A quartz reaction vessel is generally used due to its inertness at high temperatures. The vessel is housed in a furnace capable of maintaining a stable and uniform temperature. The pressure within the reaction vessel is monitored using a manometer. For kinetic studies, the reaction is initiated by introducing a known pressure of this compound into the pre-heated vessel.

The analysis of the reaction products is commonly performed using gas chromatography. A typical protocol is as follows:

-

Sampling: At the end of a reaction run, the contents of the reaction vessel are expanded into a sample loop of a gas chromatograph.

-

Separation: The sample is injected onto a chromatographic column. For the separation of complex hydrocarbon mixtures resulting from pyrolysis, a packed column with a nonpolar stationary phase (e.g., silicone oil on a solid support) is often used. The column is housed in a temperature-programmed oven to facilitate the elution of components with a wide range of boiling points.

-

Detection: A flame ionization detector (FID) is a common choice for the detection of hydrocarbons due to its high sensitivity. The detector response is proportional to the mass of the hydrocarbon, allowing for quantitative analysis.

-

Identification: Products are identified by comparing their retention times with those of known standards.

-

Quantification: The amount of each product is determined by integrating the area under its corresponding chromatographic peak and comparing it to calibration curves generated from standards of known concentration.

Proposed Decomposition Pathways

The thermal decomposition of this compound is believed to proceed through a complex network of radical and molecular reactions. The primary decomposition pathways likely involve the homolytic cleavage of C-C and C-H bonds.

The formation of methylcyclopentadiene and hydrogen as major products suggests that a significant pathway is dehydrogenation. This could occur via a concerted molecular elimination or through a series of radical steps. The presence of smaller alkenes and alkanes as minor products indicates that ring-opening and subsequent fragmentation reactions also play a role.

Below is a simplified, high-level logical diagram illustrating the proposed initial steps in the thermal decomposition of this compound based on the observed products.

Future Research Directions

The current understanding of the thermal decomposition of this compound is largely based on a limited number of studies. To provide a more complete picture, further research is warranted in the following areas:

-

Modern Experimental Studies: Re-investigation of the kinetics and product distribution using modern experimental techniques such as shock tubes or flow reactors coupled with advanced analytical methods like synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) would provide more precise data over a wider range of conditions.

-

Computational Chemistry: High-level ab initio and density functional theory (DFT) calculations are needed to elucidate the detailed reaction mechanism, identify transition states, and calculate reaction energetics. This would provide a theoretical framework to complement experimental findings and to understand the branching ratios of competing reaction pathways.

-

Detailed Kinetic Modeling: The development of a detailed, elementary reaction-based kinetic model would be invaluable for predicting the decomposition behavior of this compound under various conditions and for understanding the formation of minor products.

This guide summarizes the current state of knowledge on the thermal stability and decomposition of this compound. While foundational work has been done, there are significant opportunities for further research to provide a more detailed and quantitative understanding of this important cyclic alkene.

References

The Isomerization of Cyclohexene to 1-Methylcyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The skeletal isomerization of cyclohexene (B86901) to 1-methylcyclopentene represents a significant acid-catalyzed rearrangement, transforming a six-membered carbocycle into a five-membered ring with a methyl substituent. This reaction is of interest in organic synthesis, providing a pathway to functionalized cyclopentane (B165970) derivatives, which are common structural motifs in pharmaceuticals and other biologically active compounds. This technical guide provides an in-depth overview of the synthesis of this compound from cyclohexene, focusing on catalytic systems, experimental protocols, and the underlying reaction mechanism.

Catalytic Systems and Performance

The isomerization of cyclohexene to this compound is predominantly carried out using solid acid catalysts. The choice of catalyst significantly influences the reaction's efficiency, selectivity, and operating conditions. Zeolites and other metal oxides are the most commonly employed catalysts for this transformation.

Zeolite-Based Catalysts

Zeolites, with their well-defined pore structures and tunable acidity, have shown high efficacy in promoting the desired ring contraction. Notably, modified ZSM-5 zeolites have been reported to exhibit excellent selectivity towards methylcyclopentenes.

A study has demonstrated the use of a cobalt-modified NaUZSM-5 (Co/NaUZSM-5) catalyst, which achieves a high selectivity of 95.8 wt.% towards methylcyclopentene with a liquid yield of 96.8 wt.% under relatively mild conditions.[1][2] The performance of various zeolite-based catalysts is summarized in the table below.

| Catalyst | Cyclohexene Conversion (%) | Methylcyclopentene Selectivity (%) | Other Products | Reference |

| Co/NaUZSM-5 | >90 | 95.8 | Aromatics, other olefins | [1][2] |

| HZSM-5 | High | Lower (more aromatics) | Benzene, Toluene, Xylene | [1] |

| NaZSM-5 | Moderate | High | Reduced aromatic formation | [1] |

Table 1: Performance of Zeolite-Based Catalysts in Cyclohexene Isomerization.

Solid Acid Catalysts

Traditional solid acid catalysts, such as silicon dioxide (SiO₂) and aluminum oxide (Al₂O₃), can also facilitate the isomerization of cyclohexene. These reactions are typically conducted in the gas phase at elevated temperatures.

For instance, the isomerization of cyclohexene over silicon dioxide at 400°C in the gas phase has been reported to yield this compound.[3][4] While effective, these catalysts may sometimes require more forcing conditions compared to their zeolite counterparts and can lead to the formation of by-products such as 3-methylcyclopentene (B105217) and 4-methylcyclopentene.[3][4]

| Catalyst | Temperature (°C) | Phase | This compound Yield (%) | By-products | Reference |

| Silicon Dioxide (SiO₂) | 400 | Gas | 60.3 | 3-Methylcyclopentene, 4-Methylcyclopentene | [3][4] |

| Aluminum Oxide (Al₂O₃) | 450 | Gas | Not specified | Methylcyclopentenes | [5] |

Table 2: Performance of Solid Acid Catalysts in Cyclohexene Isomerization.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of this compound from cyclohexene using both zeolite-based and solid acid catalysts.

Isomerization using a Zeolite-Based Catalyst (Co/NaUZSM-5)

This protocol is based on the procedure described for the highly selective isomerization of cyclohexene.

Materials:

-

Cyclohexene (reactant)

-

Co/NaUZSM-5 (catalyst)

-

Batch reactor (e.g., 100 mL)

-

Methane (B114726) (CH₄, inert gas)

-

Nitrogen (N₂, inert gas)

-

Heating mantle

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Catalyst and Reactant Charging: In a 100 mL batch reactor, add 0.2000 g of the Co/NaUZSM-5 catalyst and 2.00 g of cyclohexene.

-

Reactor Sealing and Inerting: Seal the reactor with a flange and cap. Purge the reactor three times with methane (CH₄) to remove air.

-

Pressurization and Heating: Pressurize the reactor with 32 bar of CH₄ and 3 bar of N₂. Place the reactor in a heating mantle and heat to 400°C.

-

Reaction: Maintain the reaction at 400°C for 1 hour.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully depressurize.

-

Product Collection and Analysis: Collect the liquid product and analyze its composition using a gas chromatograph (GC) to determine the conversion of cyclohexene and the selectivity towards this compound and other products.

Isomerization using a Solid Acid Catalyst (Silicon Dioxide)

This protocol describes a gas-phase isomerization process.

Materials:

-

Cyclohexene (reactant)

-

Silicon dioxide (SiO₂, catalyst)

-

Tubular reactor

-

Inert gas (e.g., Nitrogen or Argon) for carrier gas and inertization

-

Heating system for the reactor

-

Condenser and collection vessel

Procedure:

-

Catalyst Bed Preparation: Pack the tubular reactor with the silicon dioxide catalyst to form a fixed bed.

-

Inertization: Inertize the catalyst bed by passing a stream of nitrogen or argon through the reactor.

-

Heating: Heat the reactor to the reaction temperature of 400°C.

-

Reactant Feed: Introduce cyclohexene into the reactor in the gas phase, using a carrier gas if necessary. The catalyst loading is typically in the range of 0.2 to 1 kg of cyclohexene per liter of catalyst per hour.

-

Reaction: The isomerization occurs as the cyclohexene passes over the heated catalyst bed.

-

Product Collection: The product mixture exiting the reactor is passed through a condenser to liquefy the products, which are then collected in a cooled vessel.

-

Product Analysis: The collected liquid is analyzed by GC to determine the product distribution, including this compound, unreacted cyclohexene, and other isomers.

Reaction Mechanism: A Carbocation-Mediated Rearrangement

The isomerization of cyclohexene to this compound proceeds through a carbocation-mediated mechanism, which involves a series of protonation, rearrangement, and deprotonation steps. This skeletal rearrangement is a classic example of a ring contraction reaction driven by the formation of a more stable carbocation intermediate.[1][6]

The proposed mechanism is as follows:

-

Protonation: The reaction is initiated by the protonation of the cyclohexene double bond by a Brønsted acid site on the catalyst surface. This forms a secondary cyclohexyl carbocation.

-

Hydride Shift (Isomerization): A 1,2-hydride shift can occur, leading to the formation of an isomeric secondary carbocation.

-

Ring Contraction (Key Step): The crucial step involves a ring contraction via a 1,2-alkyl shift. A carbon-carbon bond in the six-membered ring migrates to the adjacent carbocation center, resulting in the formation of a more stable tertiary cyclopentylmethyl carbocation. This rearrangement is thermodynamically favorable as it relieves some ring strain and forms a more substituted, and thus more stable, carbocation.

-

Deprotonation: The final step is the deprotonation of the cyclopentylmethyl carbocation, which leads to the formation of the final product, this compound, and regenerates the acid catalyst. The deprotonation can also lead to the formation of isomeric methylcyclopentenes.

Conclusion

The synthesis of this compound via the isomerization of cyclohexene is a well-established acid-catalyzed transformation. The choice of catalyst, whether a modern zeolite-based system or a traditional solid acid, plays a crucial role in determining the reaction's efficiency and selectivity. Zeolite catalysts, particularly modified ZSM-5, offer the advantage of high selectivity under milder conditions. The reaction proceeds through a fascinating carbocation rearrangement mechanism involving a ring contraction, a fundamental concept in organic chemistry. The detailed experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the practical application of this important isomerization reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]

- 4. WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]

- 5. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Methylcyclopentene (CAS 693-89-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and safety data for 1-Methylcyclopentene (CAS 693-89-0). The information is compiled and presented to support research, development, and safety assessment activities involving this compound.

Chemical and Physical Properties

This compound is a cycloalkene with the molecular formula C₆H₁₀ and a molecular weight of 82.14 g/mol .[1][2] It is a clear, colorless liquid at room temperature.[1] This compound is recognized for its utility as a building block in various chemical syntheses.[3]

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for designing and implementing experimental procedures, as well as for storage and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀ | [1][2][4] |

| Molecular Weight | 82.14 g/mol | [1][2][5] |

| Physical State | Clear, colorless liquid | [1][6] |

| Boiling Point | 72 - 77 °C | [1][2][6] |

| Melting Point | -142 °C | [1][7] |

| Density | 0.780 g/mL at 25 °C | [1][2][4] |

| Refractive Index | 1.431 - 1.433 at 20 °C | [1] |

| Vapor Pressure | 102.543 mmHg at 25 °C (estimated) | |

| logP (o/w) | 2.806 - 3.02 (estimated) | [6] |

| Water Solubility | 99.82 mg/L at 25 °C (estimated) |

Chemical Reactivity

This compound is a cyclic alkene and thus exhibits reactivity typical of this class of compounds. Its double bond is susceptible to various addition reactions. For instance, it can undergo hydrogenation in the presence of a platinum catalyst to form 1-methylcyclopentane. It can also be used in the synthesis of alkenyl carbenium ions and 1,2,3-trisubstituted benzocyclopentenes.

Safety and Toxicological Data

Understanding the safety profile of this compound is critical for its handling and use in any laboratory or industrial setting. It is classified as a highly flammable liquid and an aspiration hazard.

GHS Hazard Information

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2 | 🔥 | Danger | H225: Highly flammable liquid and vapor |

| Aspiration Hazard | Category 1 | ⚕️ | Danger | H304: May be fatal if swallowed and enters airways |

Data sourced from multiple safety data sheets.[2][4][5]

Handling and Storage

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Handle in a well-ventilated area or under a chemical fume hood.[4] Keep away from open flames, hot surfaces, and sources of ignition.[4][6] Use non-sparking tools and take precautionary measures against static discharge.[6] Avoid ingestion and inhalation.[4]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] Keep in a flammables area.[4]

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. | [4][6] |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Get medical attention. | [6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [6] |

Toxicological Summary

Experimental Protocols

The following sections outline general methodologies for determining key physical properties of a volatile liquid like this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small sample of liquid.

-

Sample Preparation: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is placed open-end down into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing mineral oil.

-

Heating: The Thiele tube is gently heated, causing a slow and steady rise in the temperature of the oil and the sample.

-

Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the capillary tube. Heating is then discontinued.

-

Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid.

-

Weighing the Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured.

-

Filling the Pycnometer: The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

Weighing the Filled Pycnometer: The filled pycnometer is weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Flash Point (Cleveland Open-Cup Method)

The Cleveland open-cup method is used to determine the flash point and fire point of petroleum products and other flammable liquids.

-

Sample Preparation: The test cup is filled with the sample to a specified level.

-

Heating: The sample is heated at a controlled rate.

-

Application of Test Flame: A small test flame is passed across the top of the cup at regular temperature intervals.

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite momentarily.

Visualized Workflows

Chemical Property and Safety Assessment Workflow

The following diagram illustrates a generalized workflow for the characterization of chemical properties and the assessment of safety data for a chemical compound like this compound.

Caption: A logical workflow for the assessment of chemical properties and safety.

References

- 1. chemistry.csueastbay.edu [chemistry.csueastbay.edu]

- 2. chm.uri.edu [chm.uri.edu]

- 3. innospk.com [innospk.com]

- 4. nazhco.com [nazhco.com]

- 5. chem.tamu.edu [chem.tamu.edu]

- 6. oil-tester.com [oil-tester.com]

- 7. Evaluation of subchronic inhalation toxicity of methylcyclopentane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Polymerization of 1-Methylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopentene is a cyclic olefin that holds potential as a monomer for the synthesis of specialty polymers. Its polymerization can be achieved through various techniques, each yielding polymers with distinct properties. This document provides a detailed overview of the primary methods for this compound polymerization: Ring-Opening Metathesis Polymerization (ROMP), cationic polymerization, and Ziegler-Natta polymerization. The resulting polymers, poly(this compound), can exhibit a range of characteristics depending on the chosen synthetic route, making them of interest for applications in materials science and potentially in drug delivery systems where polymer properties such as hydrophobicity and chemical stability are advantageous.

Polymerization Techniques: A Comparative Overview

The selection of a polymerization technique and catalyst is critical in determining the microstructure, molecular weight, and polydispersity of the resulting poly(this compound). The following table summarizes the expected outcomes for each major method. It is important to note that while extensive data exists for related cycloolefins, specific quantitative data for this compound is limited in the scientific literature. The data presented here is a combination of reported values for closely related monomers and projected values based on established polymerization principles.

| Polymerization Technique | Catalyst System | Polymer Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Polymer Microstructure | Key Remarks |

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' Catalysts (1st, 2nd, 3rd Gen), Schrock Catalysts | Moderate to High | Controllable (often high) | Narrow (1.05 - 1.3) | Unsaturated backbone with pendant methyl groups | Highly efficient for strained cycloolefins, offering good control over polymer architecture. The presence of the methyl group on the double bond may reduce reactivity compared to unsubstituted cyclopentene.[1] |

| Cationic Polymerization | Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) with a proton source | Low to Moderate | Low to Moderate | Broad (>2.0) | Saturated backbone with enchained 1-methylcyclopentane units | Prone to side reactions and chain transfer, leading to lower molecular weights and broader distributions. The methyl group stabilizes the carbocation intermediate.[2] |

| Ziegler-Natta Polymerization | TiCl₄/Al(C₂H₅)₃, VCl₄/Al(Hex)₃ | Low to Moderate | High | Broad | Saturated backbone, potentially stereoregular | A well-established method for olefin polymerization. For methyl-substituted cycloolefins, polymerization rates are often low, and ring-opening is not typically observed.[2] |

Experimental Protocols

Ring-Opening Metathesis Polymerization (ROMP)